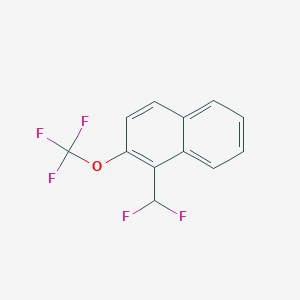
1-(Difluoromethyl)-2-(trifluoromethoxy)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(二氟甲基)-2-(三氟甲氧基)萘是一种有机化合物,属于萘衍生物类。该化合物以萘环上同时存在二氟甲基和三氟甲氧基基团为特征。将氟原子引入有机分子中,通常赋予化合物独特的性质,使其在医药、农药和材料科学等各个领域具有重要价值。
准备方法
1-(二氟甲基)-2-(三氟甲氧基)萘的合成可以通过多种合成路线实现。一种常见的制备方法是萘衍生物的自由基三氟甲基化反应。该过程通常需要在特定反应条件下使用三氟甲基化试剂,例如三氟甲基碘(CF3I),以及偶氮二异丁腈(AIBN)等自由基引发剂 。 另一种方法是利用可见光诱导黄原酸盐脱氧得到的烷基自由基对三氟甲基烯烃进行脱氟烷基化反应 。 工业生产方法可能涉及连续流动二氟甲基化方案,该方案利用氟仿(CHF3)等试剂进行二氟甲基化反应 .
化学反应分析
1-(二氟甲基)-2-(三氟甲氧基)萘会发生多种化学反应,包括:
氧化: 该化合物可以在酸性条件下使用常见的氧化剂,如高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 进行氧化。
还原: 还原反应可以使用还原剂,如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 进行。
科学研究应用
1-(二氟甲基)-2-(三氟甲氧基)萘具有多种科学研究应用:
化学: 用作合成更复杂氟化有机分子的砌块。
生物学: 该化合物独特的氟化结构使其在生物学研究中成为有价值的探针,特别是在酶-底物相互作用的研究中。
医药: 氟化化合物由于其增强的代谢稳定性和生物利用度,常被探索作为潜在的药物。
作用机制
1-(二氟甲基)-2-(三氟甲氧基)萘的作用机制涉及其与特定分子靶点的相互作用。氟原子的存在可以增强化合物与某些酶或受体的结合亲和力,从而调节其活性。所涉及的途径可能包括抑制或激活特定生化过程,具体取决于靶分子 .
相似化合物的比较
1-(二氟甲基)-2-(三氟甲氧基)萘可以与其他类似化合物进行比较,例如:
1-(二氟甲基)-7-(三氟甲氧基)萘: 该化合物具有类似的结构,但三氟甲氧基基团位于萘环上的不同位置.
三氟甲基酮: 这些化合物也含有三氟甲基基团,是药物化学中宝贵的合成目标.
1-(二氟甲基)-2-(三氟甲氧基)萘的独特性在于其在萘环上的特定取代模式,赋予其独特的化学和物理性质。
生物活性
1-(Difluoromethyl)-2-(trifluoromethoxy)naphthalene is a fluorinated naphthalene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a naphthalene backbone with a difluoromethyl group at the 1-position and a trifluoromethoxy group at the 2-position. The presence of these fluorinated substituents enhances its lipophilicity and metabolic stability, which are critical for biological activity.
Anticancer Activity
Research indicates that naphthalene derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. A study on naphthalene-substituted triazole derivatives demonstrated that certain compounds could arrest the cell cycle and induce apoptosis in MDA-MB-231 breast cancer cells, suggesting a potential mechanism for this compound as an anticancer agent .
Anti-inflammatory Properties
Naphthalene derivatives are also recognized for their anti-inflammatory effects. Compounds derived from naphthalene have been reported to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. The incorporation of fluorinated groups is believed to enhance the inhibitory potency against COX-2, making these compounds useful in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The difluoromethyl group may enhance electron-withdrawing effects, improving the compound's interaction with biological targets. Similarly, the trifluoromethoxy group can influence solubility and permeability across biological membranes.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Difluoromethyl and trifluoromethoxy groups | Potential anticancer and anti-inflammatory activity |
| Naphthalen-1-acetic acid | Naphthalene ring with acetic acid moiety | Moderate plant growth regulator |
| 1-(Trifluoromethyl)naphthalene-3-acetic acid | Trifluoromethyl group | Enhanced herbicidal activity |
Study on Anticancer Activity
A recent study evaluated several naphthalene derivatives for their cytotoxic effects against various cancer cell lines. Among these, a compound structurally similar to this compound exhibited significant cytotoxicity, leading to cell death through apoptosis mechanisms . This suggests that fluorinated naphthalenes could serve as promising candidates for further development in anticancer therapies.
Anti-inflammatory Evaluation
Another investigation assessed the anti-inflammatory properties of naphthalene derivatives by measuring their ability to inhibit COX enzymes. Compounds with fluorinated substituents demonstrated enhanced inhibition compared to non-fluorinated analogs, indicating that the introduction of difluoro and trifluoro groups significantly impacts their anti-inflammatory potential .
属性
分子式 |
C12H7F5O |
|---|---|
分子量 |
262.17 g/mol |
IUPAC 名称 |
1-(difluoromethyl)-2-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)10-8-4-2-1-3-7(8)5-6-9(10)18-12(15,16)17/h1-6,11H |
InChI 键 |
CCDSTUIEKARTAY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















